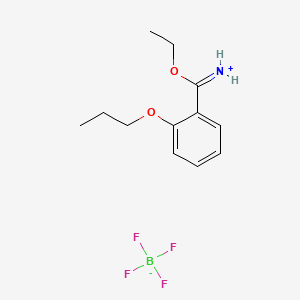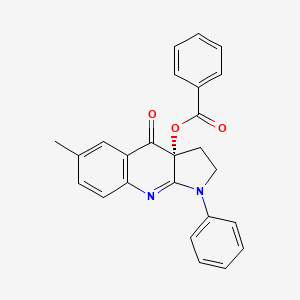![molecular formula C29H26ClNO10 B561993 8-Chlor-19,21,22,26-Tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraen-3,5,10,24-tetron CAS No. 934464-78-5](/img/structure/B561993.png)
8-Chlor-19,21,22,26-Tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraen-3,5,10,24-tetron
Übersicht
Beschreibung
Kibdelone B is a bioactive heterocyclic polyketide produced by the rare soil actinomycete, Kibdelosporangium speciesKibdelone B is structurally related to other polyketides such as lysolipin and albofungin .
Wissenschaftliche Forschungsanwendungen
Kibdelon B hat wichtige Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es zeigt eine potente Zytotoxizität gegen humane Tumorzelllinien, was es zu einer wertvollen Verbindung in der Krebsforschung macht. Darüber hinaus zeigt Kibdelon B eine signifikante antibakterielle und nematocide Aktivität, die für die Entwicklung neuer Antibiotika und Antiparasitika genutzt werden kann .
5. Wirkmechanismus
Der genaue Wirkmechanismus von Kibdelon B ist nicht vollständig verstanden. Es ist bekannt, dass es das Aktin-Zytoskelett stört, ohne direkt an Aktin zu binden oder dessen Polymerisation zu beeinflussen. Diese Störung führt zu zytotoxischen Effekten in Tumorzellen. Weitere Forschung ist erforderlich, um die beteiligten molekularen Ziele und Pfade zu klären .
Wirkmechanismus
Kibdelone B, also known as 8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone, is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .
Target of Action
It is known that kibdelone b is related to lysolipin and albofungin , which suggests that it may have similar targets and roles.
Mode of Action
The mode of action and pharmacology of Kibdelone B has so far received little attention
Biochemical Pathways
It is known that kibdelone b is a natural aromatic polyketide , suggesting that it may affect pathways related to polyketide synthesis or metabolism.
Result of Action
Kibdelone B exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . It also displays significant antibacterial and nematocidal activity . These effects suggest that Kibdelone B may induce cell death in cancer cells and inhibit the growth of bacteria and nematodes.
Action Environment
Given its solubility properties , the presence of certain solvents in the environment may affect its action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of kibdelone B involves complex organic reactions. One approach includes the use of a 6π-electrocyclization to construct the highly substituted dihydrophenanthrenol fragment. This is followed by InBr3-promoted lactonization to build the isocoumarin ring, which serves as a precursor for the formation of the isoquinolinone ring. A key DMAP-mediated oxa-Michael/aldol cascade reaction is used to install the tetrahydroxanthone fragment .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for kibdelone B due to its complex structure and the difficulty in synthesizing it in large quantities. Most production is carried out in research laboratories using the synthetic routes mentioned above .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kibdelon B durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Luftoxidation und Chinon/Hydrochinon-Redoxtransformationen sind üblich.
Reduktion: Spezifische Reduktionsmittel werden verwendet, um Chinone zu Hydrochinonen umzuwandeln.
Substitution: Verschiedene Nucleophile können unter geeigneten Bedingungen in das Molekül eingeführt werden.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Isomere und Derivate von Kibdelon B, wie z. B. Kibdelon A, Kibdelon C und deren Rhamnoside .
Vergleich Mit ähnlichen Verbindungen
Kibdelon B ist strukturell mit anderen Polyketiden wie Lysolipin und Albofungin verwandt. Es ist einzigartig in seiner potenten und selektiven Zytotoxizität gegen humane Tumorzelllinien. Andere ähnliche Verbindungen umfassen:
- Kibdelon A
- Kibdelon C
- Lysolipin
- Albofungin
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihrer biologischen Aktivität und ihren spezifischen molekularen Zielen .
Eigenschaften
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKAAIWXVERFW-MZFXBISCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098790 | |
| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-78-5 | |
| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)






![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)



![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)
